5-Methyl-2-(pyrazin-2-yl)benzoic acid
Description
5-Methyl-2-(pyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 5-position and a pyrazine ring at the 2-position of the benzene core. This structural arrangement confers unique physicochemical and pharmacological properties. The compound has been prominently utilized in pharmaceutical research, particularly in the synthesis of heteroaryl derivatives targeting orexin receptors (OX1R) for positron emission tomography (PET) ligand development . Its crystalline form and sodium salt derivatives have also been characterized for stability and solubility, underscoring its versatility in drug formulation .
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-methyl-2-pyrazin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-9(10(6-8)12(15)16)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,16) |
InChI Key |
QRGPXIQNRDVPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CN=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Position and Electronic Effects :
- Pyrazine vs. Pyrimidine : The pyrazine ring (two nitrogen atoms at 1,4-positions) in this compound introduces stronger electron-withdrawing effects compared to pyrimidine (nitrogens at 1,3-positions). This difference influences acidity (lower pKa for pyrazine derivatives) and binding affinity in receptor-targeted applications .
- Sulfonyl vs. Heteroaryl Groups : The 3-methylsulfonylphenyl substituent in the sulfonyl derivative () increases hydrophilicity and may improve aqueous solubility compared to the lipophilic pyrazine analogue .
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